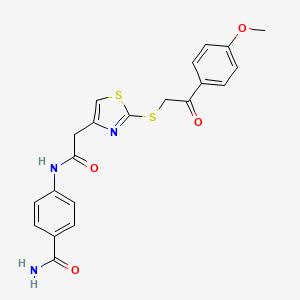

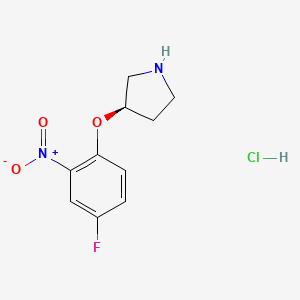

![molecular formula C25H21ClN4O3S B3004663 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226429-37-3](/img/structure/B3004663.png)

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

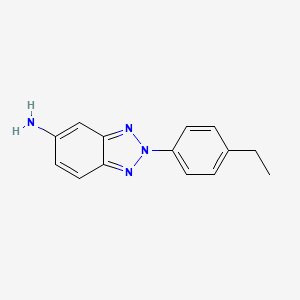

The compound "1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. The presence of a 1,2,4-oxadiazole ring suggests potential biological activity, as this motif is found in natural products with known biological functions .

Synthesis Analysis

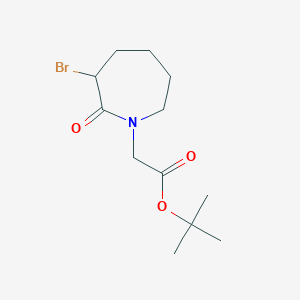

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 1,2,4-oxadiazole derivatives can start from tert-butylamidoxime and aromatic amines or nitriles, followed by cyclization reactions . Similarly, thieno[2,3-d]pyrimidine derivatives can be synthesized by reacting methanediamine with oxalyl chloride in the presence of pyridine . These methods may provide insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

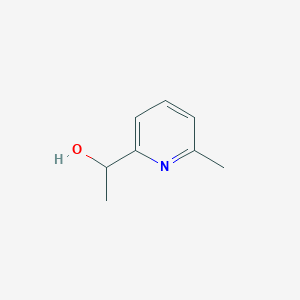

The molecular structure of such compounds is typically characterized using techniques like NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can confirm the presence of specific functional groups, such as the 1,2,4-oxadiazole ring, and provide detailed information about the molecular conformation and the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions, potentially leading to the formation of Schiff bases or cyclization products when reacted with appropriate reagents . The thieno[2,3-d]pyrimidine moiety could also undergo reactions typical of heteroaromatic compounds, such as electrophilic substitution or nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of non-covalent interactions, like hydrogen bonds and π-π stacking, could influence the compound's crystal packing and, consequently, its solid-state properties . The electronic properties, such as the distribution of electron density and the presence of lone pairs, could be studied using quantum chemical calculations to predict reactivity and interactions with other molecules .

Scientific Research Applications

Antimicrobial Activity

This compound shows promise in antimicrobial applications. Research indicates the effectiveness of related thieno[3,2-d]pyrimidine derivatives against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These compounds exhibit antimicrobial activities comparable to reference drugs like Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Antitumor Activity

Some derivatives of thieno[3,2-d]pyrimidine have shown notable antitumor activities. Research into various derivatives has found them to be potent against different human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The effectiveness of these compounds in antitumor activities indicates their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

Research into the synthesis and structural analysis of these compounds is ongoing. Studies have detailed effective synthetic approaches and have characterized these compounds through various analytical techniques like NMR, LC-MS, and IR analyses (Maftei et al., 2013).

Antioxidant Activity

Certain thieno[3,2-d]pyrimidine derivatives have demonstrated antioxidant activities. This was assessed using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, indicating their potential in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

properties

IUPAC Name |

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O3S/c1-25(2,3)16-6-4-15(5-7-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-10-8-17(26)9-11-18/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLPBFOMZSQFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)